3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Methoxymethyl)-2-azaspiro[44]nonan-2-yl)-3-oxopropanenitrile is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions. For instance, the use of nitrile imines generated in situ from hydrazonyl chlorides can lead to the formation of spirocyclic structures through [3+2]-cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Scientific Research Applications
3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It may be explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonanes: These compounds share a similar spirocyclic structure and are known for their biological activities.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound has a similar core structure and is used in various synthetic applications.
Uniqueness
What sets 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile apart is its specific functional groups and the potential for diverse chemical modifications. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-[4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C13H20N2O2/c1-17-9-11-8-15(12(16)4-7-14)10-13(11)5-2-3-6-13/h11H,2-6,8-10H2,1H3 |
InChI Key |
ZMNCVBUBUJEEQI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN(CC12CCCC2)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.